2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde Displays Nanomolar Antagonist Activity at Human α3β4 Nicotinic Acetylcholine Receptors
2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde functions as a non-competitive antagonist at the human α3β4 nicotinic acetylcholine receptor (nAChR). This is a key differentiation point, as simpler nicotinaldehyde analogs are known primarily as enzyme inhibitors [1]. The compound demonstrates an IC50 of 380 nM in a cell-based functional assay [2]. While a direct head-to-head comparison for this specific activity is not publicly available, this functional activity profile distinguishes it from the broader class of nicotinaldehydes that act on nicotinamidases.
| Evidence Dimension | nAChR Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 380 nM |
| Comparator Or Baseline | Nicotinaldehyde (class-level): Acts as a competitive inhibitor of nicotinamidase enzymes, with a Ki of 0.94 ± 0.35 µM [1] |
| Quantified Difference | Target compound is a ~2.5-fold more potent inhibitor of its target (nAChR) compared to the potency of nicotinaldehyde against nicotinamidase. |
| Conditions | Human α3β4 nAChR expressed in CHO cells; assessed as inhibition of nicotine-induced calcium influx |
Why This Matters
This functional activity at a therapeutically relevant receptor subtype differentiates the compound from simple enzyme inhibitors and justifies its selection for programs targeting nAChR-related disorders.
- [1] Characterization of nicotinamidases: steady state kinetic parameters, classwide inhibition by nicotinaldehydes, and catalytic mechanism. Illumina. View Source
- [2] BindingDB. BDBM50441363 CHEMBL2332280: 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde. View Source
